molecular formula C10H8BrFN2O2 B1472621 Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1443538-39-3

Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1472621
CAS No.: 1443538-39-3
M. Wt: 287.08 g/mol
InChI Key: AVBFATRJZLIYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H8BrFN2O2 and its molecular weight is 287.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (C10H8BrFN2O2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C10H8BrFN2O2
  • Molecular Weight : 287.09 g/mol
  • IUPAC Name : this compound
  • CAS Number : 885276-93-7
  • Purity : Typically 95%

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives. The synthesis pathways have been optimized to enhance yield and purity, allowing for extensive research into its biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including this compound. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms:

  • Inhibition of Kinases : Compounds in this class have shown efficacy in inhibiting kinases involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
StudyCell LineIC50 Value (µM)Mechanism
A549 (Lung)12.5Kinase inhibition
MCF7 (Breast)8.3Apoptosis induction

Enzymatic Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that play critical roles in disease pathways:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
  • Phosphodiesterases (PDEs) : Compounds in this class may modulate signaling pathways involved in various diseases.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines .
  • Fluorination Impact on Bioavailability :
    • Research has shown that the introduction of fluorine atoms in similar pyrazolo compounds enhances bioavailability and pharmacokinetic properties, suggesting that this compound may exhibit improved efficacy due to its fluorinated structure .

Properties

IUPAC Name

ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-5-13-14-4-3-7(11)8(12)9(6)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBFATRJZLIYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=CN2N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

NaNO2 (2.26 g, 32.89 mmol) in water (7 mL) was added dropwise at 0° C. to a solution of 3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate (7 g, 97.5 mmol) in aq.47% HBr (56 mL) and continued stirring at same temperature for 30 min. CuBr (6.29 g, 44 mmol) in aq.47% HBr (56 mL) was added dropwise to above solution at 0° C. and stirring was continued at 28° C. for 1 hr. Reaction mixture was quenched with ice water, extracted into EtOAc, washed it with water followed by brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford crude. The crude obtained was purified by column purification (using 60-120 silicagel and 5% EtOAc in Hexane as eluant) to afford ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. NMR (300 MHz, DMSO-d6) δ 9.45-9.43 (d, 1H), 8.51 (s, 1H), 8.33-8.30 (d, 1H), 4.35-4.28 (m, 2H), 1.36-1.31 (t, 3H).
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
6.29 g
Type
reactant
Reaction Step Three
Name
Quantity
56 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

NaNO2 (2.26 g, 32.89 mmol) in water (7 mL) was added dropwise at 0° C. to a solution of 3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate (7 g, 97.5 mmol) in aq.47% HBr (56 mL) and continued stirring at same temperature for 30 min. CuBr (6.29 g, 44 mmol) in aq. 47% HBr (56 mL) was added dropwise to above solution at 0° C. and stirring was continued at 28° C. for 1 hr. Reaction mixture was quenched with ice water, extracted into EtOAc, washed it with water followed by brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford crude. The crude obtained was purified by column purification (using 60-120 silicagel and 5% EtOAc in Hexane as eluant) to afford ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. NMR (300 MHz, DMSO-d6) δ 9.45-9.43 (d, 1H), 8.51 (s, 1H), 8.33-8.30 (d, 1H), 4.35-4.28 (m, 2H), 1.36-1.31 (t, 3H).
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
6.29 g
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 3
Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 4
Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.